molecular formula C14H20N2O B1464273 1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one CAS No. 1272181-79-9

1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one

Cat. No.: B1464273
CAS No.: 1272181-79-9
M. Wt: 232.32 g/mol
InChI Key: IFXBERDOIYFBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-4-phenylbutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating these enzymes. The phenylbutanone moiety may also interact with hydrophobic pockets in proteins, influencing their conformation and activity. These interactions can modulate biochemical pathways and cellular processes, making this compound a valuable tool in biochemical research .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways. These effects can have significant implications for cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, changes in receptor conformation, and alterations in gene expression. For instance, the pyrrolidine ring may interact with enzyme active sites, inhibiting their catalytic activity, while the phenylbutanone moiety may bind to receptor sites, modulating their signaling functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular and metabolic functions becomes pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit or activate key metabolic enzymes, altering the flow of metabolites through glycolysis, the citric acid cycle, and other pathways. These interactions can lead to changes in energy production, biosynthesis, and cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Binding proteins may facilitate its localization and accumulation in specific tissues, influencing its biological activity and effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-4-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-9-10-16(11-13)14(17)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXBERDOIYFBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.